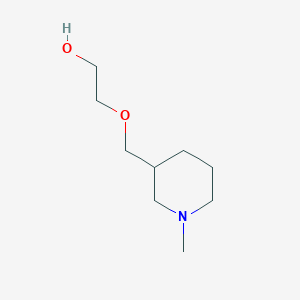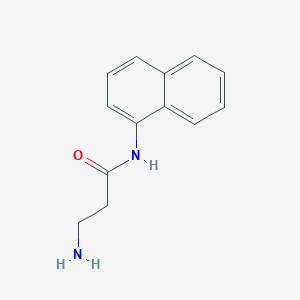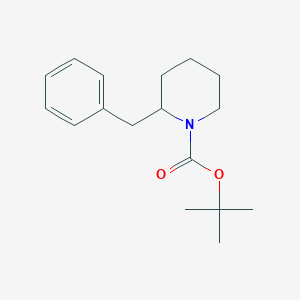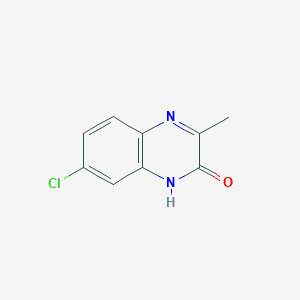
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine
Descripción general
Descripción
“3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” is a compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has been used in various fields due to its desirable biological activity .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine”, can be achieved through various methods. One common method is the oxidative cyclization of N-acyl hydrazones . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions .Molecular Structure Analysis
The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” consists of a five-membered 1,3,4-oxadiazole ring attached to a phenyl group and a pyridine ring . The exact molecular structure can be determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .Chemical Reactions Analysis
The chemical reactions involving “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” can be analyzed using various spectroscopic techniques. For example, 1H NMR can provide information about the hydrogen atoms in the molecule, while 13C NMR can provide information about the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” can be determined using various techniques. For example, its molecular weight can be determined using LC–MS . Other properties such as melting point, boiling point, and density can also be determined .Aplicaciones Científicas De Investigación
Medicine
Compounds containing 1,3,4-oxadiazoles, such as “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine”, have been successfully used in the treatment of various diseases in humans . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Agriculture
These compounds can also act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play an important role in modern agriculture, helping to protect crops from various pests and diseases .
Anti-Inflammatory Applications
Specific derivatives of 1,3,4-oxadiazoles have shown significant anti-inflammatory effects . For example, the 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .
Antiviral Applications
Some derivatives of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine” have shown potential as viral entry inhibitors against SARS-CoV-2 . For instance, the honokiol derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones demonstrated antiviral entry effect with IC50 values of 29.23 and 9.82 M, respectively .
Bioavailability
The in silico results indicated that the compounds agree to the Lipinski rules of the five and theoretically, the designed compounds were presenting a positive oral bioavailability .
Anticancer Applications
The MTT test enables us to quantify the living cells by measuring the activity of mitochondrial enzymes, enables reducing tetrazolium dye MTT to purple formazan . This suggests potential applications in anticancer evaluation.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with the oxadiazole moiety have been reported to exhibit promising anticancer and antimicrobial activities . They are known to interact with various molecular targets involved in these diseases, paving the way for drug discovery .
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells or microbial organisms .
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biochemical pathways involved in cell proliferation and survival, contributing to their anticancer and antimicrobial effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer and antimicrobial activities , suggesting that they can induce cell death or inhibit the growth of cancer cells and microbial organisms.
Propiedades
IUPAC Name |
2-phenyl-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)12-15-16-13(17-12)11-7-4-8-14-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFKLZJZRSRZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353420 | |
| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-pyridin-3-yl-1,3,4-oxadiazole | |
CAS RN |
21398-08-3 | |
| Record name | 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with their target (amyloid beta) and what are the downstream effects?
A1: The research demonstrates that 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives exhibit a high binding affinity for amyloid beta (Aβ) aggregates. [] Specifically, derivatives 3 and 6 showed strong binding to Aβ(1-42) aggregates with Kd values of 25 nM and 14 nM, respectively. [] This binding allows for the visualization of amyloid plaques in the brain using Single Photon Emission Computed Tomography (SPECT) imaging when these derivatives are radiolabeled with Iodine-123 or Iodine-125. [] The downstream effect of this binding is the potential to detect and monitor amyloid plaques in living subjects, which is crucial for Alzheimer's disease diagnosis and research.
Q2: What is the significance of the in vivo results obtained with these compounds in mice models?
A2: The in vivo experiments conducted in mice models provided crucial insights into the behavior of these compounds within a living organism. [] Firstly, both [123/125I]3 and [123/125I]6 exhibited favorable pharmacokinetic profiles in normal mice, showing good initial brain uptake followed by rapid washout. [] Secondly, in Tg2576 mice, a model for Alzheimer's disease, these radiolabeled compounds successfully labeled Aβ plaques. [] These findings, supported by in vitro autoradiography on postmortem AD brain sections, highlight the potential of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives as SPECT probes for detecting Aβ plaques in Alzheimer's disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)